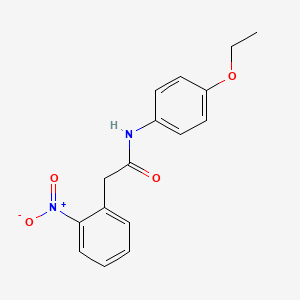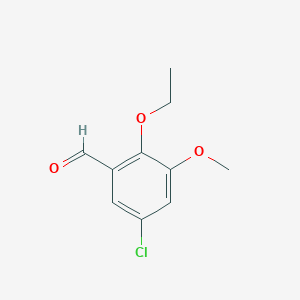
5-chloro-2-ethoxy-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-3-methoxybenzaldehyde, also known as CEMB, is a chemical compound that belongs to the family of benzaldehydes. It is a yellow solid that is used in various scientific research applications due to its unique properties. CEMB has a molecular formula of C10H11ClO3 and a molecular weight of 218.65 g/mol.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-3-methoxybenzaldehyde is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells, fungi, and bacteria. It is thought to do this by interfering with various metabolic pathways and enzymes that are essential for the survival of these cells.
Biochemical and physiological effects:
5-chloro-2-ethoxy-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of fungi and bacteria. In addition, 5-chloro-2-ethoxy-3-methoxybenzaldehyde has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-2-ethoxy-3-methoxybenzaldehyde in lab experiments is its ability to selectively target cancer cells, fungi, and bacteria without affecting normal cells. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using 5-chloro-2-ethoxy-3-methoxybenzaldehyde is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-chloro-2-ethoxy-3-methoxybenzaldehyde. One area of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the identification of its molecular targets and pathways, which could lead to the development of more effective drugs and therapies. Additionally, further studies are needed to investigate its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-3-methoxybenzaldehyde can be achieved through a multistep reaction process. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl chloroacetate in the presence of a catalyst to form 5-chloro-2-ethoxy-3-methoxybenzoic acid. The acid is then converted to the aldehyde form by reacting it with a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-3-methoxybenzaldehyde has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. 5-chloro-2-ethoxy-3-methoxybenzaldehyde has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10-7(6-12)4-8(11)5-9(10)13-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRUGXKKHHNGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxy-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

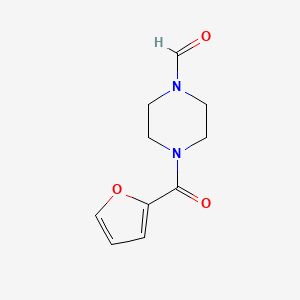

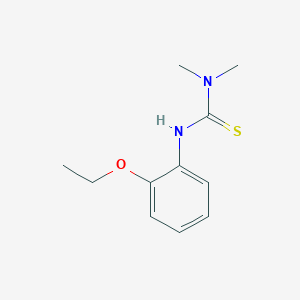

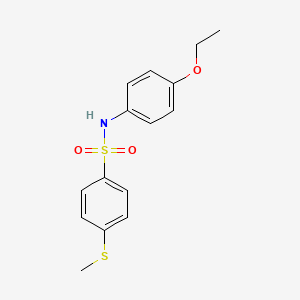
![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)

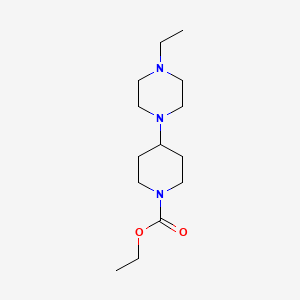
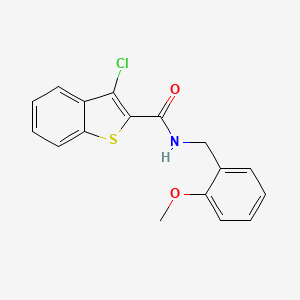
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5697599.png)
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)

![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
